

# Descartes-08: A Comparative Analysis Against Standard of Care for Myasthenia Gravis

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: CT-08

Cat. No.: B15599432

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Descartes-08, an investigational mRNA CAR-T cell therapy, with the current standard of care for the treatment of generalized Myasthenia Gravis (gMG). The information is supported by experimental data from clinical trials to aid in the evaluation of this novel therapeutic approach.

## Overview of Therapies

Descartes-08 is an autologous mRNA-engineered chimeric antigen receptor T-cell (CAR-T) therapy. It targets B-cell maturation antigen (BCMA), a protein expressed on the surface of plasma cells, which are responsible for producing the pathogenic autoantibodies that drive Myasthenia Gravis. A key feature of Descartes-08 is that it is administered without the need for lymphodepleting chemotherapy, a common requirement for conventional DNA-based CAR-T therapies.<sup>[1][2]</sup>

Standard of Care (SoC) for gMG is multifaceted and typically involves a combination of therapies aimed at managing symptoms and suppressing the autoimmune response. Initial treatment often includes acetylcholinesterase inhibitors for symptomatic relief. For long-term immunosuppression, corticosteroids and steroid-sparing agents like azathioprine and mycophenolate mofetil are commonly used. In recent years, targeted biologic therapies have been introduced, including complement inhibitors (e.g., eculizumab, ravulizumab) and neonatal Fc receptor (FcRn) blockers (e.g., efgartigimod, rozanolixizumab), which offer more specific mechanisms of action.

## Efficacy Comparison

The following tables summarize the quantitative efficacy data from clinical trials of Descartes-08 and key standard of care treatments for generalized Myasthenia Gravis.

Table 1: Efficacy of Descartes-08 in Generalized Myasthenia Gravis (Phase 2b Trial)

| Endpoint                                                                      | Timepoint | All Patients<br>(n=14)   | Biologic-Naïve<br>Patients (n=7) | Placebo (n=12) |
|-------------------------------------------------------------------------------|-----------|--------------------------|----------------------------------|----------------|
| Mean Change<br>from Baseline in<br>MG-ADL Score                               | Month 3   | -5.6                     | -                                | -              |
| Month 4                                                                       | -5.5      | -6.6                     | -                                |                |
| Month 12                                                                      | -4.8      | -7.1                     | -                                |                |
| Mean Change<br>from Baseline in<br>QMG Score                                  | Month 4   | -4.8                     | -                                | -              |
| Month 12                                                                      | -6.0      | -9.4                     | -                                |                |
| Mean Change<br>from Baseline in<br>MGC Score                                  | Month 3   | -8.3                     | -                                | -              |
| MG-ADL<br>Responder Rate<br>(≥2-point<br>improvement)                         | Month 12  | 83% (10/12<br>evaluable) | 100% (7/7)                       | -              |
| MGC Responder<br>Rate (≥5-point<br>improvement)                               | Month 3   | 71%                      | -                                | 25%            |
| Minimal<br>Symptom<br>Expression<br>(MSE) Rate<br>(MG-ADL score<br>of 0 or 1) | Month 6   | 33%                      | 57%                              | -              |
| Month 12                                                                      | 33%       | 57%                      | -                                |                |

Table 2: Efficacy of Standard of Care Therapies in Generalized Myasthenia Gravis

| Therapy         | Mechanism of Action                            | Clinical Trial        | Key Efficacy Endpoint                                                                                                                                                                                                  |
|-----------------|------------------------------------------------|-----------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Eculizumab      | Complement C5 Inhibitor                        | REGAIN (Phase 3)      | Mean Change from Baseline in MG-ADL Score (Week 26): -4.2 (Eculizumab) vs. -2.3 (Placebo)                                                                                                                              |
| Ravulizumab     | Long-acting Complement C5 Inhibitor            | CHAMPION MG (Phase 3) | Mean Change from Baseline in MG-ADL Score (Week 26): -3.1 (Ravulizumab) vs. -1.4 (Placebo)                                                                                                                             |
| Efgartigimod    | Neonatal Fc Receptor (FcRn) Blocker            | ADAPT (Phase 3)       | MG-ADL Responder Rate ( $\geq$ 2-point improvement for $\geq$ 4 consecutive weeks): 67.7% (Efgartigimod) vs. 29.7% (Placebo)                                                                                           |
| Rozanolixizumab | Neonatal Fc Receptor (FcRn) Blocker            | MycarinG (Phase 3)    | Mean Change from Baseline in MG-ADL Score (Day 43): -3.4 (Rozanolixizumab 7mg/kg) vs. -0.8 (Placebo)                                                                                                                   |
| Azathioprine    | Purine Synthesis Inhibitor (Immunosuppressant) | Various               | Primarily demonstrated as a steroid-sparing agent, reducing the required prednisone dose and treatment failures compared to prednisone alone. <sup>[3]</sup> <sup>[4][5]</sup> Quantitative data on MG-ADL/QMG changes |

---

|                       |                                                                               |         |                                                                                                                                                                                  |
|-----------------------|-------------------------------------------------------------------------------|---------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
|                       |                                                                               |         | from recent large-scale trials are limited.                                                                                                                                      |
| Mycophenolate Mofetil | Inosine<br>Monophosphate<br>Dehydrogenase<br>Inhibitor<br>(Immunosuppressant) | Various | Evidence for efficacy is mixed in randomized controlled trials, with some studies not showing a significant benefit over placebo as a steroid-sparing agent. <a href="#">[6]</a> |
| Prednisone            | Corticosteroid<br>(Immunosuppressant)                                         | Various | Effective in inducing remission and improving symptoms, but long-term use is associated with significant side effects. <a href="#">[7]</a>                                       |

---

## Experimental Protocols

### Descartes-08 Phase 2b Clinical Trial (NCT04146051)

- Study Design: A randomized, double-blind, placebo-controlled, crossover trial.
- Participants: Patients with generalized Myasthenia Gravis.
- Intervention: Participants received six weekly intravenous infusions of either Descartes-08 or placebo.
- Primary Efficacy Endpoint: The proportion of patients with a reduction of five points or more in the Myasthenia Gravis Composite (MGC) score at Month 3.
- Key Secondary Endpoints: Changes from baseline in the Myasthenia Gravis Activities of Daily Living (MG-ADL) score, Quantitative Myasthenia Gravis (QMG) score, and safety assessments.

## Standard of Care Clinical Trial Methodologies (General Overview)

Clinical trials for standard of care treatments in gMG, particularly for the newer biologic agents, have generally followed a randomized, double-blind, placebo-controlled design.

- Participants: Patients with generalized Myasthenia Gravis, often with specific autoantibody status (e.g., anti-AChR positive).
- Intervention: The investigational drug is administered for a defined period, and the control group receives a placebo.
- Primary Efficacy Endpoints: Commonly, the primary endpoint is the change from baseline in the MG-ADL total score at a specific time point (e.g., week 26).
- Secondary Endpoints: These typically include changes in the QMG score, MGC score, quality of life assessments, and responder analyses.

## Visualizations

### Descartes-08 Mechanism of Action



[Click to download full resolution via product page](#)

Caption: Mechanism of action of Descartes-08 targeting BCMA on plasma cells.

## Descartes-08 Clinical Trial Workflow



[Click to download full resolution via product page](#)

Caption: Simplified workflow of the Descartes-08 Phase 2b clinical trial.

## Safety and Tolerability

Descartes-08 has been generally well-tolerated in clinical trials. Notably, there have been no reported cases of cytokine release syndrome (CRS) or immune effector cell-associated

neurotoxicity syndrome (ICANS), which are potential severe side effects associated with some CAR-T cell therapies. The administration of Descartes-08 does not require preconditioning chemotherapy, thus avoiding the toxicities associated with such regimens.

Standard of Care therapies have varied safety profiles.

- Corticosteroids and traditional immunosuppressants are associated with a wide range of well-documented side effects, particularly with long-term use, including infections, metabolic changes, and organ toxicities.
- Complement inhibitors carry an increased risk of meningococcal infections, requiring vaccination.
- FcRn blockers can lead to an increased susceptibility to infections and headaches.

## Conclusion

Descartes-08 represents a novel therapeutic modality for Myasthenia Gravis with a distinct mechanism of action targeting the source of pathogenic autoantibodies. Clinical trial data suggest a promising efficacy and safety profile, with the significant advantage of not requiring preconditioning chemotherapy. In comparison, while standard of care treatments, particularly the newer biologic agents, have demonstrated efficacy in managing gMG, they are associated with different safety considerations and mechanisms of action.

The data presented in this guide are intended to provide a comparative overview for research and professional evaluation. As Descartes-08 is an investigational therapy, further data from ongoing and future clinical trials will be crucial for a more definitive assessment of its place in the Myasthenia Gravis treatment landscape.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. cgtlive.com [cgtlive.com]
- 2. Cartesian Therapeutics Announces FDA Special Protocol Assessment Agreement for Phase 3 AURORA Trial of Descartes-08 in Myasthenia Gravis - Cartesian Therapeutics, Inc [ir.cartesiantherapeutics.com]
- 3. jnnp.bmjjournals.org [jnnp.bmjjournals.org]
- 4. A randomized double-blind trial of prednisolone alone or with azathioprine in myasthenia gravis | Semantic Scholar [semanticscholar.org]
- 5. neurology.org [neurology.org]
- 6. jbclipharm.org [jbclipharm.org]
- 7. Randomized trial of azathioprine or prednisone for initial immunosuppressive treatment of myasthenia gravis - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Descartes-08: A Comparative Analysis Against Standard of Care for Myasthenia Gravis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15599432#descartes-08-efficacy-in-comparison-to-standard-of-care>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)